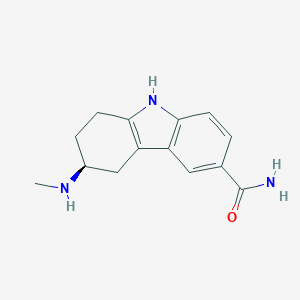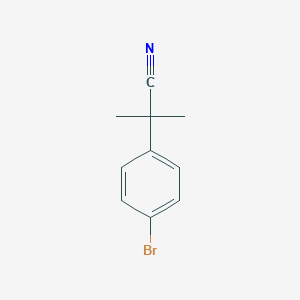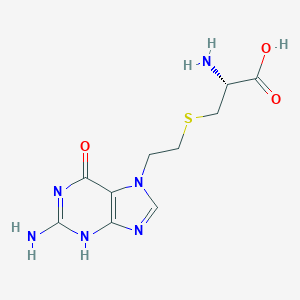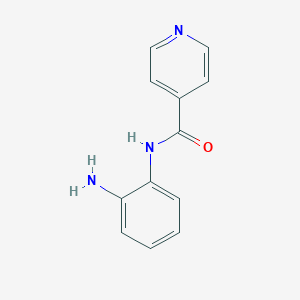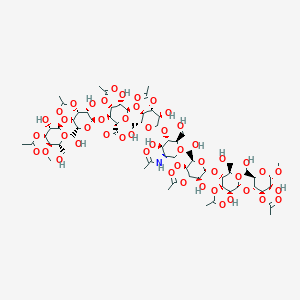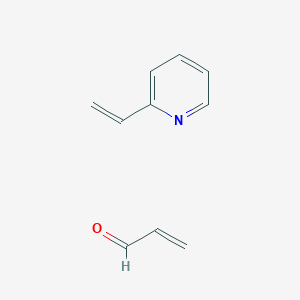
2-ethenylpyridine;prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylpyridine-acrolein copolymer is a synthetic polymer composed of vinylpyridine and acrolein monomers This copolymer is known for its unique chemical properties, which make it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vinylpyridine-acrolein copolymer typically involves radical polymerization. Vinylpyridine and acrolein monomers are polymerized using an initiator such as azobisisobutyronitrile. The reaction is carried out under controlled conditions to ensure the desired copolymer composition and molecular weight.
Industrial Production Methods: In industrial settings, the production of vinylpyridine-acrolein copolymer may involve continuous polymerization processes. These methods allow for large-scale production while maintaining consistent quality. The polymerization reaction is often conducted in a solvent medium to facilitate the mixing of monomers and initiators.
Analyse Chemischer Reaktionen
Types of Reactions: Vinylpyridine-acrolein copolymer can undergo various chemical reactions, including:
Oxidation: The aldehyde group in acrolein can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The pyridine ring in vinylpyridine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Vinylpyridine-acrolein copolymer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst support.
Biology: Employed in the development of biosensors and as a matrix for enzyme immobilization.
Medicine: Investigated for drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and specialty polymers.
Wirkmechanismus
The mechanism of action of vinylpyridine-acrolein copolymer is largely dependent on its chemical structure. The pyridine ring can interact with various molecular targets through coordination with metal ions or hydrogen bonding. The aldehyde group in acrolein can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
Polyvinylpyridine: A homopolymer of vinylpyridine with similar chemical properties but lacking the reactive aldehyde group of acrolein.
Polyacrolein: A homopolymer of acrolein with reactive aldehyde groups but lacking the aromatic pyridine ring.
Uniqueness: Vinylpyridine-acrolein copolymer combines the properties of both vinylpyridine and acrolein, resulting in a material with enhanced reactivity and versatility. The presence of both aromatic and aldehyde functional groups allows for a broader range of chemical modifications and applications compared to its homopolymer counterparts.
Eigenschaften
CAS-Nummer |
102329-52-2 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChI-Schlüssel |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Kanonische SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Synonyme |
CVPA copolymer vinylpyridine-acrolein copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


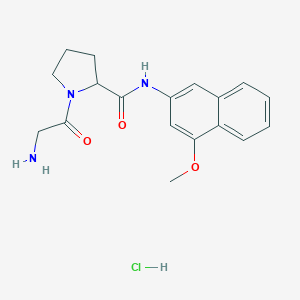

![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)
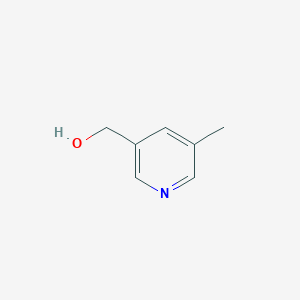
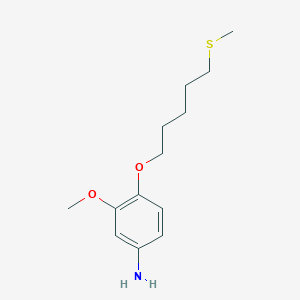
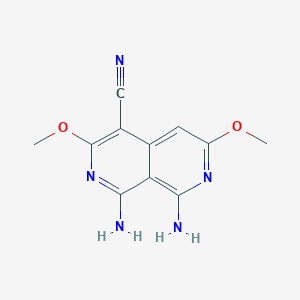
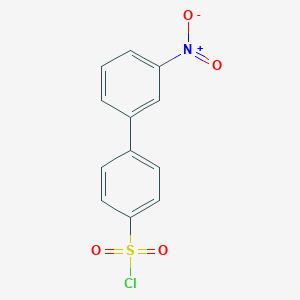
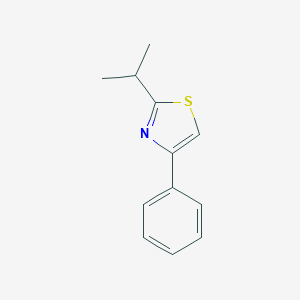
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
